molecular formula C6H9BrCl2O B1283485 2-Bromo-6-chlorohexanoyl chloride CAS No. 41339-26-8

2-Bromo-6-chlorohexanoyl chloride

Cat. No.: B1283485
CAS No.: 41339-26-8
M. Wt: 247.94 g/mol
InChI Key: ZAXUDUZCKDYFPL-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorohexanoyl chloride is an organic compound with the molecular formula C6H9BrCl2O. It is a derivative of hexanoyl chloride, where the hydrogen atoms at positions 2 and 6 are substituted with bromine and chlorine atoms, respectively. This compound is used as a reactant in the preparation of various chemical intermediates and has applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorohexanoyl chloride typically involves the halogenation of hexanoyl chloride. One common method is the reaction of hexanoyl chloride with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, and a catalyst, such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorohexanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form 2-bromo-6-chlorohexanol.

    Oxidation Reactions: Oxidation can lead to the formation of 2-bromo-6-chlorohexanoic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-chlorohexanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorohexanoyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .

Comparison with Similar Compounds

Similar Compounds

    2-Bromohexanoyl chloride: Lacks the chlorine atom at position 6.

    6-Chlorohexanoyl chloride: Lacks the bromine atom at position 2.

    2-Chlorohexanoyl chloride: Lacks the bromine atom at position 6.

Uniqueness

2-Bromo-6-chlorohexanoyl chloride is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and allows for diverse chemical transformations. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-bromo-6-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrCl2O/c7-5(6(9)10)3-1-2-4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXUDUZCKDYFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571094
Record name 2-Bromo-6-chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41339-26-8
Record name 2-Bromo-6-chlorohexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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